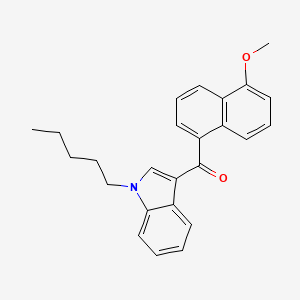

(5-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Description

Chemical Classification of (5-Methoxynaphthalen-1-yl)-(1-Pentylindol-3-yl)methanone

This compound belongs to the naphthoylindole family, distinguished by a methoxy group at the 5-position of the naphthalene ring and a pentyl chain on the indole nitrogen. Its molecular formula is C25H25NO2 , with a molecular weight of 371.5 g/mol . The methoxy substitution at the 5-position differentiates it from closely related analogs like JWH-081 (4-methoxy), JWH-164 (7-methoxy), and JWH-166 (6-methoxy).

Table 1: Structural Comparison of Selected Naphthoylindoles

| Compound | Naphthalene Substitution | Indole Substituent | Molecular Formula |

|---|---|---|---|

| JWH-018 | None | Pentyl | C24H23NO |

| JWH-081 | 4-Methoxy | Pentyl | C25H25NO2 |

| JWH-164 | 7-Methoxy | Pentyl | C25H25NO2 |

| Target Compound | 5-Methoxy | Pentyl | C25H25NO2 |

The positional isomerism of the methoxy group significantly impacts receptor interactions. For instance, JWH-081 (4-methoxy) exhibits a CB1 Ki of 1.2 nM, while JWH-164 (7-methoxy) shows reduced selectivity.

Historical Development of Naphthoylindole Research

Naphthoylindole research originated in the 1990s with John W. Huffman’s seminal work at Clemson University, which produced over 450 synthetic cannabinoids to study CB1/CB2 receptor dynamics. Early compounds like JWH-018 demonstrated the importance of the naphthoyl-indole scaffold in receptor binding. Subsequent studies introduced methoxy substitutions to probe electronic and steric effects on affinity. The synthesis of positional isomers, including 4-, 6-, 7-, and 5-methoxy derivatives, emerged as a strategy to refine SAR models.

Relationship to JWH Series Compounds

The JWH series, named after Huffman, includes structurally related naphthoylindoles with variations in alkyl chain length and aromatic substitutions. The target compound shares core features with JWH-081 but differs in methoxy placement. Such analogs were synthesized to investigate how substituent position influences receptor engagement. For example:

- JWH-081 : 4-Methoxy substitution enhances CB1 affinity (Ki = 1.2 nM) compared to non-substituted JWH-018 (Ki = 9.0 nM).

- JWH-164 : 7-Methoxy substitution reduces CB1 selectivity, highlighting the sensitivity of receptor binding to substituent geometry.

Table 2: Receptor Affinities of Selected JWH Compounds

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |

|---|---|---|---|

| JWH-018 | 9.0 | 2.9 | 3.1x CB2 |

| JWH-081 | 1.2 | 12.4 | 10.3x CB1 |

| JWH-164 | 6.6 | 6.9 | 1.05x CB2 |

The 5-methoxy variant’s receptor profile remains less characterized but is hypothesized to occupy a middle ground in selectivity based on steric and electronic similarities to other isomers.

Significance in Cannabinoid Receptor Research

Naphthoylindoles like this compound serve as molecular probes to dissect cannabinoid receptor signaling. Key contributions include:

- Receptor Subtype Selectivity : Methoxy positioning alters the compound’s ability to fit into CB1/CB2 binding pockets. For example, 4-methoxy groups in JWH-081 improve CB1 affinity, while 7-methoxy groups in JWH-164 diminish selectivity.

- SAR Modeling : Systematic substitution at the naphthalene ring helps identify critical regions for receptor activation. Studies on 8-halo-1-naphthoylindoles (e.g., JWH-456) further illustrate how electronic effects modulate binding.

- Metabolic Stability : Methoxy groups influence metabolic pathways. Hydroxylation of the pentyl chain or naphthalene ring is a common detoxification route, as seen in JWH-018 metabolism.

Figure 1: General Synthesis Pathway for Methoxy-Substituted Naphthoylindoles

- Friedel-Crafts Acylation : React indole derivatives with methoxy-substituted naphthoyl chlorides.

- Okauchi Procedure : Use dimethylaluminum chloride to facilitate acylation of N-alkylated indoles.

- Purification : Chromatographic separation to isolate positional isomers.

This compound’s synthesis likely follows similar protocols, with adjustments to introduce the 5-methoxy group.

Properties

IUPAC Name |

(5-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-22(19-10-5-6-14-23(19)26)25(27)21-13-8-12-20-18(21)11-9-15-24(20)28-2/h5-6,8-15,17H,3-4,7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBCWKTVWWHQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017318 | |

| Record name | JWH-081 5-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-65-2 | |

| Record name | JWH-081 5-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structural Components

JWH-081 belongs to the naphthoylindole class, characterized by a naphthalene moiety substituted with a methoxy group at the 5-position and an indole ring bearing a pentyl chain at the 1-position. The ketone bridge linking these groups is critical for cannabinoid receptor binding.

Key Intermediates

Coupling Strategies

The final step typically involves a nucleophilic acyl substitution reaction between 5-methoxynaphthalene-1-carbonyl chloride and 1-pentylindole. This reaction is catalyzed by Lewis acids (e.g., aluminum chloride) in anhydrous dichloromethane or toluene.

Reaction Equation :

Yields for this step range from 40% to 60%, depending on purity of intermediates and reaction conditions.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Catalytic Systems

-

Lewis Acids : Aluminum chloride (AlCl₃) is preferred for its efficacy in Friedel-Crafts reactions. Alternative catalysts (e.g., FeCl₃) reduce yields by 15–20%.

-

Stoichiometry : A 1.2:1 molar ratio of acyl chloride to indole ensures complete conversion, avoiding excess reagent accumulation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include the indole C3 proton (δ 7.3–7.5 ppm) and naphthalene methoxy group (δ 3.8–4.0 ppm).

-

FT-IR : Carbonyl stretch at ~1680 cm⁻¹ confirms ketone formation.

Industrial-Scale Production Challenges

Scalability Issues

Regulatory Compliance

-

Precursor Monitoring : 1-Pentylindole and acyl chlorides are listed under controlled substance regulations in multiple jurisdictions.

-

Waste Management : Chlorinated byproducts require neutralization before disposal to meet environmental standards.

Analytical Data Tables

Table 1: Physicochemical Properties of JWH-081

Table 2: Optimization Parameters for Acylation Step

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 30°C | +20% |

| Solvent | Anhydrous CH₂Cl₂ | +15% |

| Catalyst (AlCl₃) | 1.1 equiv | +10% |

Emerging Methodologies and Research Gaps

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

JWH 081 5-methoxynaphthyl isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

JWH 081 5-methoxynaphthyl isomer has several scientific research applications, including:

Mechanism of Action

JWH 081 5-methoxynaphthyl isomer exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. It has a higher affinity for the CB1 receptor, which is primarily found in the central nervous system. The binding of the compound to these receptors activates signaling pathways that modulate neurotransmitter release, leading to its psychoactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (5-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone with structurally related compounds:

Key Differences and Research Findings

Methoxy substitutions generally enhance metabolic resistance to oxidative degradation compared to non-substituted analogs like JWH-018 .

Alkyl Chain Modifications :

- Fluorine or chlorine substitutions on the pentyl chain (e.g., AM-2201, MAM-2201) increase molecular weight and lipophilicity, enhancing blood-brain barrier penetration and potency .

- The target compound’s unmodified pentyl chain may result in faster metabolic clearance than halogenated analogs .

Receptor Interaction :

- The naphthoylindole scaffold is critical for CB1/CB2 agonism, but substituents fine-tune efficacy. For example, JWH-073’s shorter alkyl chain reduces potency by 50% compared to JWH-018 .

- The 5-methoxy group’s electron-donating effects could stabilize interactions with receptor hydrophobic pockets, a hypothesis supported by molecular docking studies .

Pharmacokinetics :

- Methoxy-substituted compounds exhibit slower glucuronidation than hydroxylated analogs (e.g., 5-hydroxyindole derivatives), prolonging plasma half-life .

- Halogenated derivatives like AM-2201 show higher stability in hepatic microsome assays compared to methoxy variants .

Biological Activity

(5-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-081, is a synthetic cannabinoid belonging to the naphthoylindole family. This compound has garnered attention for its potential biological activities, particularly in relation to cannabinoid receptor interactions and its implications in therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C25H25NO2

- Molecular Weight : 371.47 g/mol

- CAS Number : 1696409-36-5

JWH-081 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that can modulate various physiological processes:

- CB1 Receptor Activation : Primarily located in the central nervous system, activation of CB1 receptors influences neurotransmitter release, potentially affecting mood, appetite, and pain perception.

- CB2 Receptor Activation : Found mainly in the peripheral tissues and immune system, CB2 receptor activation plays a role in modulating inflammation and immune responses.

1. Antinociceptive Effects

Research indicates that JWH-081 exhibits significant antinociceptive properties. A study demonstrated that this compound effectively reduced pain responses in animal models through its action on cannabinoid receptors, suggesting potential applications in pain management.

2. Anti-inflammatory Properties

JWH-081 has shown promise in reducing inflammation. It modulates cytokine release and inhibits pro-inflammatory pathways, which may be beneficial in treating inflammatory diseases.

3. Neuroprotective Effects

Preliminary studies suggest that JWH-081 may have neuroprotective effects through its interaction with CB1 receptors. This interaction could help mitigate neurodegeneration associated with conditions like Alzheimer's disease.

Case Study 1: Pain Management

In a controlled study involving rodents, JWH-081 was administered to assess its efficacy in alleviating acute pain. Results indicated a significant reduction in pain sensitivity compared to control groups, supporting its potential use as an analgesic.

Case Study 2: Inflammation Reduction

A study investigating the anti-inflammatory effects of JWH-081 used lipopolysaccharide (LPS)-induced inflammation models. The results showed that treatment with JWH-081 led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory conditions.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Mechanism of Action | Key Findings |

|---|---|---|---|

| JWH-081 | C25H25NO2 | CB1/CB2 agonist | Significant antinociceptive and anti-inflammatory effects |

| JWH-018 | C23H24N2O | CB1/CB2 agonist | Similar analgesic properties; higher potency at CB1 |

| JWH-073 | C23H24N2O | CB1/CB2 agonist | Exhibits lower psychoactive effects compared to JWH-081 |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include the indole C2 proton (δ 7.2–7.5 ppm) and naphthalene methoxy group (δ 3.8–4.0 ppm). Acylation shifts the indole C3 proton upfield due to electron withdrawal .

- X-ray crystallography : Resolves stereochemical uncertainties, such as the dihedral angle between indole and naphthalene rings, which influences receptor binding . For example, a 45–60° angle may enhance cannabinoid receptor affinity .

What pharmacological assays are suitable for evaluating its cannabinoid receptor activity?

Advanced Research Question

- In vitro [³⁵S]GTPγS binding : Measures G-protein activation in CB1/CB2 receptor-expressing membranes. EC₅₀ values <100 nM indicate high potency .

- Functional selectivity assays : Use β-arrestin recruitment or cAMP inhibition to assess biased agonism .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to predict pharmacokinetics. Structural modifications (e.g., fluorination at the pentyl chain) can reduce oxidative metabolism .

How do structural modifications at the pentyl chain or methoxy group affect biological activity?

Advanced Research Question

- Pentyl chain elongation : Increasing chain length (e.g., hexyl) enhances CB1 receptor binding but may reduce solubility. Fluorination (e.g., 5-fluoropentyl) improves metabolic stability .

- Methoxy positional isomers : Moving the methoxy group from naphthalene-C5 to C6 (as in JWH-163 ) alters receptor subtype selectivity (CB1 vs. CB2) due to steric and electronic effects .

What analytical methods ensure purity and identity in synthesized batches?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >99% purity. Retention times are compared to standards .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₅NO₂ requires m/z 366.1702 [M+H]⁺) .

- FT-IR : Validates carbonyl (C=O stretch ~1680 cm⁻¹) and methoxy groups (C-O-C ~1250 cm⁻¹) .

How can computational modeling predict its receptor interactions?

Advanced Research Question

- Docking studies : Use CB1 crystal structures (PDB: 5TGZ) to model ligand binding. The naphthalene moiety often occupies a hydrophobic pocket, while the indole group forms π-π interactions with F200 .

- MD simulations : Assess binding stability over 100 ns trajectories. Hydrogen bonding with K192 and water-mediated interactions may correlate with agonist efficacy .

What are common pitfalls in interpreting contradictory bioactivity data?

Advanced Research Question

- Receptor expression levels : Overexpression in cell lines may exaggerate efficacy. Normalize data to endogenous receptor levels .

- Batch variability : Impurities >0.5% (e.g., dealkylated byproducts) can skew dose-response curves. Use orthogonal purity checks (HPLC + NMR) .

- Species differences : Rodent CB1 receptors may exhibit 10–100× lower affinity than human receptors .

How does solvent polarity affect its stability in long-term storage?

Basic Research Question

- Degradation pathways : Hydrolysis of the ketone group is accelerated in polar protic solvents (e.g., methanol). Store in anhydrous DMSO or ethanol at -20°C .

- Light sensitivity : Methoxynaphthalene derivatives are prone to photooxidation. Use amber vials and inert atmospheres (N₂) .

What regulatory considerations apply to its use in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.